5-(Saenta-x8)fluorescein

Nucleoside transporter ENT1 Binding affinity

5-(SAENTA-x8)fluorescein (CAS 147395-08-2) is a synthetic fluorescein conjugate of the nucleoside analogue SAENTA [5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine], belonging to the class of nitrobenzylmercaptopurine riboside (NBMPR)-derived fluorescent probes for the equilibrative nucleoside transporter (es/ENT1/hENT1). Its molecular formula is C₄₆H₄₄N₈O₁₂S and molecular weight is approximately 933 g/mol.

Molecular Formula C46H44N8O12S
Molecular Weight 933 g/mol
CAS No. 147395-08-2
Cat. No. B137510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Saenta-x8)fluorescein
CAS147395-08-2
Synonyms5-(SAENTA-x8)fluorescein
Molecular FormulaC46H44N8O12S
Molecular Weight933 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]
InChIInChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1
InChIKeyCPYCKNMORRXMPZ-BDWBDYAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(SAENTA-x8)fluorescein (CAS 147395-08-2): A High-Affinity Fluorescent Probe for the Equilibrative Nucleoside Transporter (ENT1/hENT1)


5-(SAENTA-x8)fluorescein (CAS 147395-08-2) is a synthetic fluorescein conjugate of the nucleoside analogue SAENTA [5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine], belonging to the class of nitrobenzylmercaptopurine riboside (NBMPR)-derived fluorescent probes for the equilibrative nucleoside transporter (es/ENT1/hENT1). Its molecular formula is C₄₆H₄₄N₈O₁₂S and molecular weight is approximately 933 g/mol [1]. The compound was specifically designed with an eight-atom linker ('x8') between the fluorescein reporter and the SAENTA pharmacophore, a structural feature that confers quantifiable advantages over earlier short-linker congeners for flow cytometric and capillary electrophoresis-based quantitation of nucleoside transporter expression [2].

1 ENT1/hENT1 transporter site enumeration via flow cytometry or CE-LIF
2 Non-radioactive surrogate for [³H]NBMPR radiometric binding assays
3 Multiplexed, dual-colour flow cytometry for cell-cycle-resolved or lineage-specific analysis

Why 5-(SAENTA-x8)fluorescein Cannot Be Substituted by Other SAENTA–Fluorescein Conjugates or Generic Nucleoside Transporter Probes


SAENTA–fluorescein conjugates are not interchangeable. The linker length between the fluorescein reporter and the SAENTA pharmacophore directly governs both binding affinity and fluorescence output intensity [1]. The prototype 5-(SAENTA-x2)-fluorescein (2-atom linker) and the chi-2 variant both exhibit a ~6-fold lower binding affinity (Kd ≈ 6 nM vs. Kd = 0.9 nM) and substantially reduced cell-associated fluorescence compared to the x8 derivative [1][2]. Generic fluorescent labels such as FITC lack the SAENTA recognition element entirely and therefore cannot bind the es/ENT1 transporter with specificity. Alternative ENT1 probes, such as the dipyridamole-based 8MDP-fluor, target ENT1 with Ki values (52.1 nM) approximately 58-fold weaker than the sub-nanomolar Kd of 5-(SAENTA-x8)fluorescein and exhibit different ENT1/ENT2 selectivity profiles, precluding direct substitution in quantitative transporter enumeration assays [3].

This Probe 5-(SAENTA-x8)fluorescein: 8-atom linker, reported sub-nanomolar Kd, high fluorescence output for sensitive detection
Potential Substitute SAENTA-x2-fluorescein / chi-2 variant: shorter 2-atom linker, ~6-fold lower binding affinity, reduced cell-associated fluorescence
This Probe SAENTA-based pharmacophore provides specific ENT1 recognition for quantitative binding
Potential Substitute Generic labels (e.g., FITC): lack SAENTA recognition element; no specific ENT1 binding capability
This Probe Reported Kd 0.9 nM for es/ENT1; defined 1:1 stoichiometry supports absolute site enumeration
Potential Substitute 8MDP-fluor: Ki ~58-fold higher; different ENT1/ENT2 selectivity profile may limit quantitative assay transfer

5-(SAENTA-x8)fluorescein: Quantitative Differentiation Evidence Against Comparator Probes


Sixfold Improvement in Binding Affinity (Kd) Over the Direct Prototype 5-(SAENTA-x2)-fluorescein

Extending the linker between fluorescein and SAENTA from 2 atoms (x2 prototype) to 8 atoms (x8) produced a sixfold increase in binding affinity for the es nucleoside transporter on human leukemic cells. 5-(SAENTA-x8)-fluorescein achieved a Kd of 0.9 ± 0.1 nM, compared to the prototype 5-(SAENTA-x2)-fluorescein which exhibits a Kd of approximately 6 nM under comparable flow cytometric equilibrium binding conditions [1][2]. This affinity gain was accompanied by an 86% increase in cell-associated fluorescence output relative to the x2 prototype [1].

Binding Affinity (Kd)
Head-to-head
Kd = 0.9 ± 0.1 nM
Supports high-sensitivity transporter quantification at low probe concentrations
~6-fold improvement over SAENTA-x2 prototype (Kd ≈ 6 nM); 86% higher fluorescence output
Nucleoside transporter ENT1 Binding affinity Flow cytometry Leukemia

Flow Cytometric Assay Validation: High Correlation (r = 0.98) with the Radiometric Gold Standard [³H]NBMPR Equilibrium Binding

The cell-bound fluorescence signal from 5-(SAENTA-x8)-fluorescein, converted to molecules of equivalent soluble fluorescein (MESF) using standardized fluorescein microbeads, was compared directly with concurrent [³H]NBMPR equilibrium binding analysis on the same leukemic myeloblast samples. A correlation coefficient of r = 0.98 was observed between the two independent assays, enabling fluorescence output to be expressed in absolute numbers of es nucleoside transporter sites per cell [1]. This validation establishes 5-(SAENTA-x8)-fluorescein as a non-radioactive, flow-cytometric surrogate for the radiometric [³H]NBMPR binding assay.

Assay Correlation (r)
Head-to-head
r = 0.98 vs. [³H]NBMPR
Validates non-radioactive flow cytometry as a quantitative surrogate method
MESF calibration on leukemic myeloblasts; supports procurement justification for replacing radiometric assays
Assay validation Flow cytometry NBMPR Nucleoside transporter Method correlation

Capillary Electrophoresis–LIF Assay Delivers 3× Superior Precision Over Flow Cytometry for hENT1 Quantitation

When 5-(SAENTA-x8)-fluorescein (designated 5-SAENTA-x8f) was deployed in a capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) format, the relative standard deviation (RSD) for hENT1 quantitation was 10%, determined from nine independent assays of the same cell line. This precision was 3 times superior to results obtained by flow cytometry using the same probe [1]. The CE-LIF method achieved a detection limit of 4,300 molecules injected into the capillary [1]. Cross-validation against flow cytometry yielded a high correlation (r = 0.96), confirming assay concordance across platforms [1].

CE-LIF Precision
Cross-study
RSD = 10% (n=9)
Reported 3-fold precision improvement over flow cytometry for hENT1 quantitation
Detection limit: 4,300 molecules; cross-validated with flow cytometry (r=0.96)
Capillary electrophoresis Laser-induced fluorescence hENT1 Assay precision Method comparison

Defined 1:1 Binding Stoichiometry Enables Absolute Transporter Site Enumeration

5-(SAENTA-x8)-fluorescein binds to the es nucleoside transporter with a defined 1:1 stoichiometry, a property demonstrated across multiple independent investigations [1][2]. This stoichiometric binding, combined with MESF calibration using standardized fluorescein microbeads, allows the cell-bound fluorescence signal to be directly converted to absolute numbers of transporter sites per cell [1]. In contrast, the earlier SAENTA-chi2-fluorescein probe exhibited more complex binding behavior, with Mass Law analysis revealing two classes of [³H]NBMPR binding sites only one of which was accessible to the probe [3], limiting its utility for absolute quantification. The 1:1 binding of 5-(SAENTA-x8)-fluorescein has been validated in leukemic myeloblasts from patient samples, where cellular es site abundance (Bmax) varied sixfold across nine patient samples and correlated with cytarabine (araC) cytotoxicity (r = 0.95) [4].

Binding Stoichiometry
Class-level
Defined 1:1 binding
Enables absolute transporter site enumeration per cell via MESF calibration
Earlier congeners exhibit more complex binding; Bmax varied 6-fold across patient samples, correlating with araC sensitivity (r=0.95)
Binding stoichiometry Transporter quantification MESF Flow cytometry Absolute quantification

Compatibility with Dual-Colour Flow Cytometry for Heterogeneous Clinical Sample Analysis

5-(SAENTA-x8)-fluorescein has been validated for dual-colour flow cytometric analysis, enabling simultaneous enumeration of nucleoside transporters in specific cell compartments within heterogeneous clinical samples. In one application, the probe was combined with the vital DNA dye Hoechst-33342 to demonstrate that es transporter surface expression approximately doubled between G1 and G2+M phases of the cell cycle [1]. In a separate study, 5-(SAENTA-x8)-fluorescein was used in two-colour flow cytometry for rapid enumeration of nucleoside transporters specifically within the myeloblast compartment of heterogeneous bone marrow samples from acute myeloid leukemia patients [2]. This multiplexing capability is not demonstrated for earlier SAENTA–fluorescein conjugates with lower fluorescence output.

Dual-Colour Compatibility
Supporting
Validated with Hoechst-33342
Supports cell-cycle-resolved and lineage-specific transporter analysis in heterogeneous samples
Enables myeloblast-compartment enumeration in AML bone marrow aspirates; earlier probes lack demonstrated multiplex validation
Dual-colour flow cytometry Myeloblast Clinical sample Hoechst-33342 Cell cycle

Optimal Research and Clinical Application Scenarios for 5-(SAENTA-x8)fluorescein Based on Quantitative Differentiation Evidence


Non-Radioactive Flow Cytometric Enumeration of ENT1/hENT1 Transporter Sites in Leukemic Blasts for Chemotherapy Response Prediction

In AML patient samples, 5-(SAENTA-x8)-fluorescein enables absolute quantification of es/ENT1 transporter sites per cell via MESF-calibrated flow cytometry, with a demonstrated correlation of r = 0.98 against the [³H]NBMPR radiometric gold standard [1]. Transporter abundance (Bmax) varies sixfold across patient samples and correlates with in vitro cytarabine sensitivity (r = 0.95) [2]. This application replaces radioactive ligand-binding assays with a faster, safer, flow-cytometry-based alternative suitable for clinical laboratory workflows.

High-Precision hENT1 Quantification via Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

When deployed in a CE-LIF format, 5-(SAENTA-x8)-fluorescein (5-SAENTA-x8f) achieves an assay RSD of 10% (n = 9), representing a 3-fold improvement in precision over flow cytometry [3]. The detection limit of 4,300 molecules injected makes this format suitable for applications requiring high analytical sensitivity, such as quantifying hENT1 in limited clinical specimens or monitoring low-abundance transporter expression in drug-resistant subclones.

Dual-Colour Flow Cytometry for Cell-Cycle-Resolved or Lineage-Specific Transporter Analysis in Heterogeneous Cell Populations

The 86% fluorescence output advantage of 5-(SAENTA-x8)-fluorescein over its x2 prototype [1] directly enables multiplexed protocols. Validated applications include dual labelling with the DNA dye Hoechst-33342 for cell-cycle-resolved es transporter measurements (demonstrating a ~2-fold expression increase from G1 to G2+M) [4], and two-colour flow cytometry for myeloblast-compartment-specific enumeration in heterogeneous bone marrow aspirates [5].

Competitive Displacement Screening Assays for Novel ENT1 Inhibitor Discovery

The sub-nanomolar Kd (0.9 nM) and defined 1:1 binding stoichiometry of 5-(SAENTA-x8)-fluorescein [1] make it an ideal tracer ligand for competitive binding assays. Test compounds can be screened for their ability to displace the fluorescent probe from ENT1-expressing cells (e.g., K562 leukemia cells), with Ki values determined by flow cytometry without radioactive materials. This application has been adopted in medicinal chemistry programs developing next-generation ENT1-targeted therapeutics and imaging agents [6].

Application
Selection Property
Validation Focus
Flow cytometric ENT1 enumeration in leukemic research samples
High-affinity 1:1 binding with MESF calibration support
Correlation with radiometric gold standard; transporter abundance variability review
High-precision CE-LIF hENT1 quantitation
Reported 3-fold precision advantage over flow cytometry
Method precision and detection limit verification in target research matrix
Dual-colour, cell-cycle-resolved transporter analysis
Elevated fluorescence output enabling multiplexed protocols
Compatability validation with DNA dyes; lineage-specific gating strategy review
Competitive displacement screening for ENT1 inhibitor discovery
Sub-nanomolar Kd and defined stoichiometry as tracer ligand
Displacement assay condition optimization; Ki determination reproducibility
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